molecular formula C9H10N2O4 B13146720 ((3-Nitro-phenyl)-methyl-amino)-acetic acid

((3-Nitro-phenyl)-methyl-amino)-acetic acid

Cat. No.: B13146720
M. Wt: 210.19 g/mol
InChI Key: JRKPUAYEPNTVLU-UHFFFAOYSA-N
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Description

((3-Nitro-phenyl)-methyl-amino)-acetic acid is an organic compound that features a nitro group attached to a phenyl ring, which is further connected to a methylamino group and an acetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ((3-Nitro-phenyl)-methyl-amino)-acetic acid typically involves the nitration of a phenyl ring followed by the introduction of a methylamino group and an acetic acid moiety. One common method involves the nitration of phenylacetic acid to introduce the nitro group, followed by the reaction with methylamine to form the desired compound. The reaction conditions often include the use of strong acids like sulfuric acid for nitration and controlled temperatures to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration processes followed by amination and acylation steps. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound, making it suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

((3-Nitro-phenyl)-methyl-amino)-acetic acid undergoes several types of chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are commonly used.

    Substitution: Electrophilic substitution reactions often use reagents like halogens (chlorine, bromine) and catalysts such as iron(III) chloride.

Major Products Formed

    Reduction: Reduction of the nitro group forms ((3-Amino-phenyl)-methyl-amino)-acetic acid.

    Substitution: Electrophilic substitution can introduce various functional groups onto the phenyl ring, leading to derivatives with different properties.

Scientific Research Applications

((3-Nitro-phenyl)-methyl-amino)-acetic acid has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.

    Industry: It can be used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of ((3-Nitro-phenyl)-methyl-amino)-acetic acid involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with enzymes and proteins, potentially inhibiting their activity. The phenyl ring and methylamino group can also participate in binding interactions with biological molecules, affecting various pathways.

Comparison with Similar Compounds

Similar Compounds

    ((3-Amino-phenyl)-methyl-amino)-acetic acid: Formed by the reduction of the nitro group.

    ((3-Chloro-phenyl)-methyl-amino)-acetic acid: Formed by the substitution of the nitro group with a chlorine atom.

Uniqueness

((3-Nitro-phenyl)-methyl-amino)-acetic acid is unique due to the presence of the nitro group, which imparts distinct chemical reactivity and biological activity. The combination of the nitro group with the methylamino and acetic acid moieties allows for diverse applications in various fields, making it a valuable compound for research and industrial purposes.

Properties

Molecular Formula

C9H10N2O4

Molecular Weight

210.19 g/mol

IUPAC Name

2-(N-methyl-3-nitroanilino)acetic acid

InChI

InChI=1S/C9H10N2O4/c1-10(6-9(12)13)7-3-2-4-8(5-7)11(14)15/h2-5H,6H2,1H3,(H,12,13)

InChI Key

JRKPUAYEPNTVLU-UHFFFAOYSA-N

Canonical SMILES

CN(CC(=O)O)C1=CC(=CC=C1)[N+](=O)[O-]

Origin of Product

United States

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